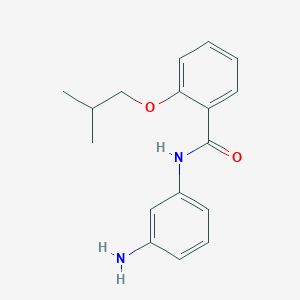

N-(3-Aminophenyl)-2-isobutoxybenzamide

Description

N-(3-Aminophenyl)-2-isobutoxybenzamide (CAS: 1020722-51-3) is a benzamide derivative with the molecular formula C₁₇H₂₀N₂O₂ and a molecular weight of 284.35 g/mol . Its structure comprises a benzamide core substituted with an isobutoxy group at the 2-position and a 3-aminophenyl group on the amide nitrogen.

Properties

IUPAC Name |

N-(3-aminophenyl)-2-(2-methylpropoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-12(2)11-21-16-9-4-3-8-15(16)17(20)19-14-7-5-6-13(18)10-14/h3-10,12H,11,18H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAVAATIGISSVIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminophenyl)-2-isobutoxybenzamide typically involves the reaction of 3-aminophenylamine with 2-isobutoxybenzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product. The final product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminophenyl)-2-isobutoxybenzamide undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The benzamide core allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amines derived from the reduction of the benzamide core.

Substitution: Halogenated or sulfonated derivatives depending on the substituent used.

Scientific Research Applications

N-(3-Aminophenyl)-2-isobutoxybenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and polymers with specific functional properties.

Mechanism of Action

The mechanism of action of N-(3-Aminophenyl)-2-isobutoxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In the context of medicinal applications, it may exert its effects by interfering with cellular signaling pathways, leading to therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

N-(3-Amino-2-Methylphenyl)-2-Isobutoxybenzamide

- CAS: Not explicitly provided (see ).

- Structure: Differs by a methyl group at the 2-position of the 3-aminophenyl ring.

- Molecular Weight : ~298.4 g/mol (estimated from ).

- This analog is marketed for medicinal purposes, suggesting enhanced metabolic stability compared to the title compound .

N-(5-Amino-2-Methoxyphenyl)-2-Isobutoxybenzamide

- CAS : 1020055-59-7 .

- Structure: Contains a methoxy group at the 2-position and an amino group at the 5-position of the phenyl ring.

- Molecular Weight : 314.4 g/mol .

- Key Differences: The methoxy group increases lipophilicity, which may enhance membrane permeability but reduce solubility. The shifted amino group (5-position) could modify hydrogen-bonding interactions in SAR studies .

Functional Group Modifications

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide

- Structure: Features a hydroxyalkyl group instead of an aminophenyl substituent.

3-[(2-Chlorophenoxy)Methyl]-N-Isobutylbenzamide

Data Tables

Table 1. Structural and Physical Properties

Research Findings and Contradictions

- Amino Group Position: suggests that meta-substituted amines (as in the title compound) may optimize binding in certain targets compared to para-substituted analogs . However, implies that 5-amino substitution (ortho to methoxy) could enhance lipophilicity for lab applications, creating a trade-off between solubility and permeability .

- Directing Group Efficacy: While emphasizes N,O-bidentate groups for catalysis , the title compound’s amino group alone may suffice for less complex reactions, highlighting context-dependent utility.

Biological Activity

N-(3-Aminophenyl)-2-isobutoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features an aminophenyl group and an isobutoxy group attached to a benzamide core. Its chemical structure can be represented as follows:

- Chemical Formula : C₁₅H₁₈N₂O₂

- Molecular Weight : 262.31 g/mol

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound is thought to act as an inhibitor or modulator, affecting various biochemical pathways. Notably, it has demonstrated potential in the following areas:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It may bind to specific receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. Research indicates that this compound can induce apoptosis in cancer cells by regulating members of the Bcl-2 family, leading to cell cycle arrest in the G2 phase.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| SK-OV-3 | 7.1 | Induction of apoptosis |

| MDA-MB-231 | 0.043 - 0.205 | Inhibition of proliferation |

| HeLa | 0.043 - 0.205 | Induction of apoptosis |

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.

Anti-inflammatory Activity

The compound has also shown potential anti-inflammatory effects by modulating pro-inflammatory cytokine release in human peripheral blood mononuclear cells. This activity is crucial for developing therapies targeting inflammatory diseases.

Case Studies

Several case studies have explored the biological effects of this compound:

-

Case Study on Cancer Cell Lines :

- A study evaluated the cytotoxic effects of the compound on various cancer cell lines, including SK-OV-3 and MDA-MB-231.

- Results indicated significant inhibition of cell proliferation and induction of apoptosis at low concentrations.

-

In Vivo Studies :

- Animal models have been used to assess the therapeutic potential of this compound in tumor-bearing mice.

- The compound demonstrated reduced tumor growth compared to control groups, supporting its anticancer efficacy.

Research Findings

Numerous research articles have contributed to understanding the biological activity of this compound:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.